Cas no 139088-54-3 (Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester)

Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester is a specialized organic compound featuring a glycine backbone substituted with a 3-chlorophenyl group and protected as a tert-butyl ester. This structural configuration enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and pharmaceutical research. The tert-butyl ester group provides steric protection, facilitating selective deprotection under mild acidic conditions. The 3-chlorophenyl moiety introduces potential reactivity for further functionalization, broadening its utility in medicinal chemistry applications. Its well-defined purity and consistent performance make it suitable for controlled synthetic processes, particularly where precise molecular modifications are required.
Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester structure
139088-54-3 structure
Product Name:Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester
CAS No:139088-54-3
MF:C12H16ClNO2
MW:241.713942527771
CID:1270576
PubChem ID:19001991
Update Time:2025-10-17

Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester
    • AKOS009047906
    • Tert-butyl(3-chlorophenyl)glycinate
    • SCHEMBL9132938
    • tert-butyl 2-[(3-chlorophenyl)amino]acetate
    • Tert-butyl (3-chlorophenyl)glycinate
    • EN300-6508357
    • N11762
    • 139088-54-3
    • Inchi: 1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3
    • InChI Key: UVOLVYSEZMBVNY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NCC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.3Ų

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Additional information on Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester

Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester

The compound Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester (CAS No. 139088-54-3) is a synthetic organic compound with a unique structure that combines a glycine backbone with a substituted phenyl group and an ester functional group. This compound has been studied for its potential applications in various fields, including pharmaceuticals and materials science. Recent advancements in synthetic chemistry have enabled researchers to explore its properties and functionalities in greater depth.

Glycine, the simplest amino acid, serves as the foundation of this molecule. The N-(3-chlorophenyl) substitution introduces aromaticity and electronic diversity to the structure, while the 1,1-dimethylethyl ester group enhances solubility and stability. These modifications make the compound versatile for use in drug delivery systems and as a building block in organic synthesis.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure. The compound's physical and chemical properties, including melting point, boiling point, and solubility in various solvents, have been thoroughly investigated to understand its behavior under different conditions.

In terms of biological activity, this compound has shown potential as a precursor in the development of bioactive molecules. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensing technologies. Additionally, the compound's role in drug design has been highlighted due to its ability to modulate pharmacokinetic properties such as absorption and bioavailability.

Recent research has also delved into the environmental impact of this compound. Studies have assessed its biodegradability and toxicity to aquatic organisms, providing insights into its safety profile for industrial and therapeutic uses. These findings underscore the importance of sustainable practices in the synthesis and application of such compounds.

The synthetic pathway for this compound involves multi-step reactions that require precise control over reaction conditions. Researchers have optimized these steps to achieve high yields and purity levels. The use of green chemistry principles has further enhanced the efficiency and eco-friendliness of the synthesis process.

In conclusion, Glycine, N-(3-chlorophenyl)-, 1,1-dimethylethyl ester (CAS No. 139088-54-3) is a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as drug discovery, material science, and catalysis. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in advancing modern chemistry.

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